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molecular formula C24H18Cl3N3O4S B8309938 N-(3-Acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)methanesulfonamide

N-(3-Acetyl-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridin-4-yl)methanesulfonamide

Cat. No. B8309938
M. Wt: 550.8 g/mol
InChI Key: HSEQWGUPLOFKEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07728141B2

Procedure details

The product of Example 2 was reacted with methanesulfonyl chloride using the conditions of EXAMPLE 11 to afford the title compound. HPLC/MS: 549.9 (M+1), 551.9 (M+3); Rt=4.24 min.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:4]1[C:5](=[O:31])[N:6]([CH3:30])[C:7]2[C:12]([C:13]=1[NH2:14])=[CH:11][C:10]([C:15]1[CH:20]=[CH:19][C:18]([Cl:21])=[CH:17][CH:16]=1)=[C:9]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29])[N:8]=2)(=[O:3])[CH3:2].[CH3:32][S:33](Cl)(=[O:35])=[O:34]>>[C:1]([C:4]1[C:5](=[O:31])[N:6]([CH3:30])[C:7]2[C:12]([C:13]=1[NH:14][S:33]([CH3:32])(=[O:35])=[O:34])=[CH:11][C:10]([C:15]1[CH:16]=[CH:17][C:18]([Cl:21])=[CH:19][CH:20]=1)=[C:9]([C:22]1[CH:27]=[CH:26][C:25]([Cl:28])=[CH:24][C:23]=1[Cl:29])[N:8]=2)(=[O:3])[CH3:2]

Inputs

Step One
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)C=1C(N(C2=NC(=C(C=C2C1N)C1=CC=C(C=C1)Cl)C1=C(C=C(C=C1)Cl)Cl)C)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CS(=O)(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C(N(C2=NC(=C(C=C2C1NS(=O)(=O)C)C1=CC=C(C=C1)Cl)C1=C(C=C(C=C1)Cl)Cl)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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